3-iodo-5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
3-Iodo-5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C8H7IN2O. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the iodination of a pyrrolopyridine precursor. One common method includes the reaction of 5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require a solvent such as acetonitrile and a temperature range of 0-25°C.
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming a deiodinated product.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 3-amino-5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine.
Oxidation: Formation of 3-iodo-5-formyl-1-methyl-1H-pyrrolo[2,3-c]pyridine.
Reduction: Formation of 5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine.
Scientific Research Applications
3-Iodo-5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and antiviral agents.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-iodo-5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and methoxy group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
- 5-Iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-Iodo-5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel bioactive compounds with enhanced potency and selectivity .
Properties
Molecular Formula |
C9H9IN2O |
---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
3-iodo-5-methoxy-1-methylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C9H9IN2O/c1-12-5-7(10)6-3-9(13-2)11-4-8(6)12/h3-5H,1-2H3 |
InChI Key |
HAHVRSJRXWOPEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC(=NC=C21)OC)I |
Origin of Product |
United States |
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